Cinacalcet Impurity F

Übersicht

Beschreibung

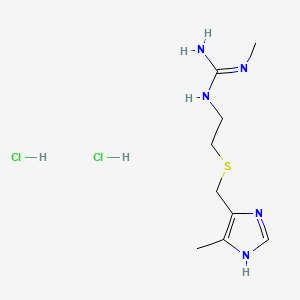

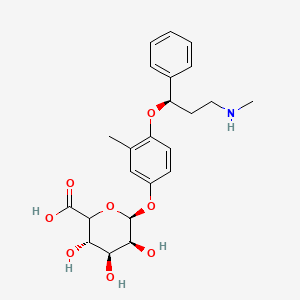

Cinacalcet Impurity F is a byproduct formed during the synthesis of Cinacalcet, a calcimimetic drug used primarily to treat secondary hyperparathyroidism and hypercalcemia in patients with chronic kidney disease or parathyroid carcinoma . Impurities like this compound are crucial to identify and analyze as they can impact the efficacy and safety of the pharmaceutical product.

Wissenschaftliche Forschungsanwendungen

Cinacalcet Impurity F is primarily used in scientific research to:

Analyze the stability and degradation pathways: of Cinacalcet.

Develop and validate analytical methods: for impurity profiling in pharmaceutical formulations.

Study the pharmacokinetics and toxicology: of Cinacalcet and its impurities to ensure drug safety and efficacy.

Wirkmechanismus

Target of Action

Cinacalcet Impurity F, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) located on the chief cells of the parathyroid gland . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone (PTH) secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet lowers PTH levels, which in turn decreases serum calcium levels . This impacts the calcium and phosphorus homeostasis in the body .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2 to 6 hours . The absolute bioavailability is 20 to 25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary molecular effect of Cinacalcet’s action is the reduction of parathyroid hormone (PTH) levels . This leads to a decrease in serum calcium levels . On a cellular level, this results in the inhibition of PTH secretion from the parathyroid gland .

Action Environment

The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these organs play a significant role in the drug’s metabolism and excretion . Furthermore, the presence of other medications that inhibit or induce the activities of CYP3A4, CYP1A2, CYP2C9, or CYP2C19 can also impact the action of Cinacalcet .

Safety and Hazards

Zukünftige Richtungen

The development of a stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been reported for the quantitative estimation of Cinacalcet hydrochloride impurities . This could be a promising direction for future research and development involving Cinacalcet Impurity F.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Cinacalcet Impurity F involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by cooling and adding alkali and R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature and stirred to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of Cinacalcet and its impurities, including Impurity F, involves large-scale synthesis with careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high yield and purity. The process typically includes multiple purification steps to isolate and characterize the impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Cinacalcet Impurity F undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Cinacalcet Impurity F include other impurities formed during the synthesis of Cinacalcet, such as:

- Cinacalcet N-Oxide

- ®-3-(1-Naphthyl)ethylamine

- (E)-2,3-Dehydro-cinacalcet Hydrochloride .

Uniqueness

This compound is unique due to its specific formation pathway and structural characteristics. Its identification and analysis are crucial for ensuring the purity and safety of Cinacalcet in pharmaceutical formulations .

Eigenschaften

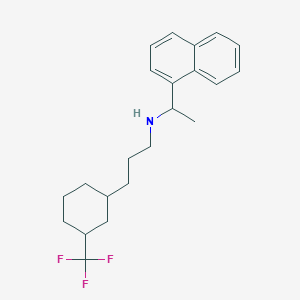

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWBBKISVXOSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

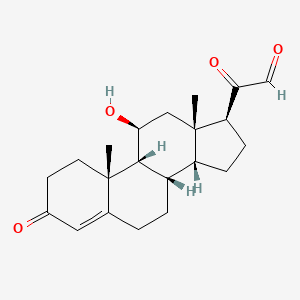

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

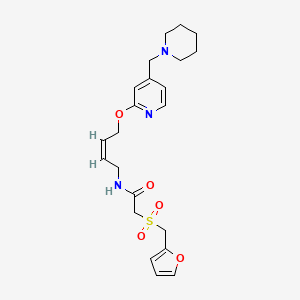

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

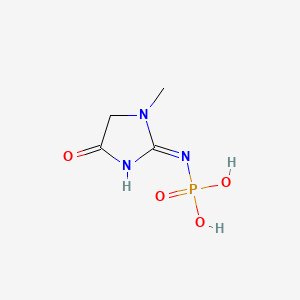

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)